(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with an ethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole core.
Introduction of the Ethyl and Fluorine Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be incorporated through electrophilic fluorination.
Formation of the Ylidene Group: The final step involves the condensation of the benzo[d]thiazole derivative with propionamide under basic conditions to form the (E)-ylidene configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ylidene group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide: Lacks the fluorine substituent.
(E)-N-(6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide: Lacks the ethyl substituent.
(E)-N-(3-ethyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)propionamide: Contains a chlorine atom instead of fluorine.
Uniqueness
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c1-3-11(16)14-12-15(4-2)9-6-5-8(13)7-10(9)17-12/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZENMHNIFPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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